Cas no 2228867-11-4 (1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine)

1-(6-Fluoropyridin-3-yl)-2-methylpropan-2-amine is a fluorinated pyridine derivative with potential applications in pharmaceutical and agrochemical research. The compound features a 6-fluoropyridin-3-yl moiety linked to a tertiary amine group, imparting unique electronic and steric properties. Its structural characteristics suggest utility as an intermediate in the synthesis of bioactive molecules, particularly those targeting central nervous system (CNS) pathways or crop protection agents. The fluorine substitution enhances metabolic stability and binding affinity in certain contexts, while the branched alkylamine group may influence solubility and reactivity. This compound is of interest for medicinal chemistry optimization and structure-activity relationship studies due to its balanced lipophilicity and modular functionalization potential.
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine structure
2228867-11-4 structure
Product name:1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
CAS No:2228867-11-4
MF:C9H13FN2
MW:168.211325407028
CID:6390063
PubChem ID:165854568

1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
    • EN300-1796943
    • 2228867-11-4
    • Inchi: 1S/C9H13FN2/c1-9(2,11)5-7-3-4-8(10)12-6-7/h3-4,6H,5,11H2,1-2H3
    • InChI Key: KHUNCIKFSLLTSL-UHFFFAOYSA-N
    • SMILES: FC1=CC=C(C=N1)CC(C)(C)N

Computed Properties

  • Exact Mass: 168.10627659g/mol
  • Monoisotopic Mass: 168.10627659g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.2
  • Topological Polar Surface Area: 38.9Ų

1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1796943-0.1g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
0.1g
$1244.0 2023-09-19
Enamine
EN300-1796943-0.5g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
0.5g
$1357.0 2023-09-19
Enamine
EN300-1796943-0.05g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
0.05g
$1188.0 2023-09-19
Enamine
EN300-1796943-10.0g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
10g
$6082.0 2023-05-26
Enamine
EN300-1796943-2.5g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
2.5g
$2771.0 2023-09-19
Enamine
EN300-1796943-10g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
10g
$6082.0 2023-09-19
Enamine
EN300-1796943-1.0g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
1g
$1414.0 2023-05-26
Enamine
EN300-1796943-0.25g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
0.25g
$1300.0 2023-09-19
Enamine
EN300-1796943-5.0g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
5g
$4102.0 2023-05-26
Enamine
EN300-1796943-1g
1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine
2228867-11-4
1g
$1414.0 2023-09-19

Additional information on 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine

Professional Introduction to Compound with CAS No. 2228867-11-4 and Product Name: 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine

The compound with the CAS number 2228867-11-4 and the product name 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural framework, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a fluoropyridine moiety, which is a well-documented pharmacophore in modern drug discovery, alongside a secondary amine functionality that enhances its versatility in chemical reactions and biological interactions.

In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated heterocycles, particularly pyridine derivatives, due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. The presence of a fluoropyridin-3-yl group in this compound suggests that it may exhibit favorable properties such as increased lipophilicity and reduced susceptibility to enzymatic degradation. These attributes are crucial for designing drugs that can maintain efficacy over prolonged periods and exhibit minimal side effects.

The secondary amine functionality at the 2-methylpropan-2-amine position further contributes to the compound's chemical reactivity, enabling it to participate in various synthetic transformations. This feature makes it a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents. The combination of these structural elements positions this compound as a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of fluorinated pyridines in the development of small-molecule drugs targeting various diseases. For instance, fluoropyridine-based compounds have shown promise in the treatment of cancer, infectious diseases, and neurological disorders. The specific substitution pattern in 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine may confer unique biological activities that could be exploited for therapeutic purposes. Preliminary computational studies suggest that this compound may interact with biological targets in ways that differ from its unfluorinated counterparts, potentially leading to novel mechanisms of action.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the ingenuity of modern organic chemistry but also underscore the importance of robust synthetic routes in drug development.

From a medicinal chemistry perspective, the optimization of pharmacokinetic properties is paramount. The fluorine atom in fluoropyridine derivatives can influence drug metabolism by affecting both phase I and phase II biotransformations. By carefully modulating the substitution pattern around the pyridine ring, chemists can fine-tune these properties to achieve desired pharmacokinetic profiles. The 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine structure provides a versatile platform for such optimization efforts.

Moreover, the use of computational tools has become indispensable in modern drug discovery. Molecular modeling techniques allow researchers to predict how a compound will interact with biological targets at the atomic level. These predictions can guide experimental design and help identify lead compounds with high potential for therapeutic efficacy. In the case of 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine, computational studies have suggested that it may bind to proteins involved in disease pathways with high affinity.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it suitable for use as an intermediate in the synthesis of agrochemicals and specialty chemicals. Additionally, its fluorinated nature could enhance its stability under various environmental conditions, making it a valuable building block for industrial applications.

In conclusion, 1-(6-fluoropyridin-3-yl)-2-methylpropan-2-amine (CAS No. 2228867-11-4) represents a significant contribution to the field of pharmaceutical chemistry. Its innovative structure combines elements known to enhance drug-like properties, making it a promising candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in addressing global health challenges.

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